7-Mguo iro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Mguo iro, also known as 7-methylguanosine, is a modified nucleoside derived from guanosine. It is a significant biomarker for DNA methylation and is often used in studies related to cancer and other diseases. The compound is formed when a methyl group is added to the nitrogen atom at the seventh position of the guanine base.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylguanosine typically involves the methylation of guanosine. One common method is the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a controlled temperature to ensure the selective methylation at the seventh position of the guanine base.
Industrial Production Methods
Industrial production of 7-methylguanosine may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
7-methylguanosine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert 7-methylguanosine back to its parent compound, guanosine.
Substitution: The methyl group at the seventh position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various methylated and demethylated derivatives of guanosine, as well as other nucleoside analogs.
Scientific Research Applications
7-methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside chemistry and methylation reactions.
Biology: The compound serves as a biomarker for DNA methylation, which is crucial in understanding gene expression and regulation.
Medicine: 7-methylguanosine is studied for its role in cancer and other diseases, as DNA methylation is often altered in these conditions.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents targeting methylation pathways.
Mechanism of Action
The mechanism of action of 7-methylguanosine involves its incorporation into DNA and RNA, where it affects the methylation status of these nucleic acids. The methyl group at the seventh position of guanine can influence the binding of proteins and other molecules to DNA and RNA, thereby affecting gene expression and cellular functions. The compound’s effects are mediated through various molecular targets and pathways, including DNA methyltransferases and methyl-binding proteins.
Comparison with Similar Compounds
Similar Compounds
Guanosine: The parent compound of 7-methylguanosine, lacking the methyl group at the seventh position.
5-methylcytosine: Another methylated nucleoside, commonly studied in the context of DNA methylation.
3-methyladenosine: A methylated derivative of adenosine, also involved in methylation studies.
Uniqueness
7-methylguanosine is unique due to its specific methylation at the seventh position of guanine, which distinguishes it from other methylated nucleosides. This specific modification has distinct effects on DNA and RNA structure and function, making it a valuable tool in studying methylation-related processes.
Properties
CAS No. |
72398-32-4 |
---|---|
Molecular Formula |
C11H17N5O5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[2-amino-4-[[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-6-oxo-1H-pyrimidin-5-yl]-N-methylformamide |
InChI |
InChI=1S/C11H17N5O5/c1-16(4-18)8-9(14-11(12)15-10(8)20)13-7-2-5(19)6(3-17)21-7/h4-7,17,19H,2-3H2,1H3,(H4,12,13,14,15,20)/t5-,6+,7+/m0/s1 |
InChI Key |
RLBJYWQLKDLJEV-RRKCRQDMSA-N |
Isomeric SMILES |
CN(C=O)C1=C(N=C(NC1=O)N)N[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CN(C=O)C1=C(N=C(NC1=O)N)NC2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.